molecular formula C4H4N3NaO2 B7818003 sodium;2-(1,2,4-triazol-1-yl)acetate

sodium;2-(1,2,4-triazol-1-yl)acetate

Cat. No.: B7818003
M. Wt: 149.08 g/mol
InChI Key: IZYZVGMQWYKDBW-UHFFFAOYSA-M
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Description

Compound “sodium;2-(1,2,4-triazol-1-yl)acetate” is known as Proline-, Glutamic Acid-, Leucine-Rich Protein 1 (PELP1). This compound is a nuclear receptor coactivator and is involved in the modulation of estrogen receptor functions. It plays a significant role in hormone-dependent cancers, including breast, endometrial, and ovarian cancers .

Preparation Methods

Industrial Production Methods: Industrial production of PELP1 is carried out using large-scale fermentation processes. The host cells, often bacteria or yeast, are cultured in bioreactors under controlled conditions to produce the protein. The protein is then purified using various chromatographic techniques to achieve the desired purity and activity.

Chemical Reactions Analysis

Types of Reactions: Proline-, Glutamic Acid-, Leucine-Rich Protein 1 primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:

    Phosphorylation: Addition of phosphate groups to the protein, often mediated by kinases.

    Dephosphorylation: Removal of phosphate groups by phosphatases.

    Protein-Protein Interactions: Binding with other proteins, such as estrogen receptors.

Common Reagents and Conditions:

    Kinases and Phosphatases: Enzymes that add or remove phosphate groups.

    Buffer Solutions: Maintain the pH and ionic strength during reactions.

    Cofactors: Molecules required for enzyme activity, such as ATP for phosphorylation.

Major Products Formed: The major products formed from these reactions are phosphorylated or dephosphorylated forms of PELP1, which have different biological activities.

Scientific Research Applications

Proline-, Glutamic Acid-, Leucine-Rich Protein 1 has several scientific research applications:

    Cancer Research: PELP1 is studied for its role in hormone-dependent cancers.

    Molecular Biology: Used as a model to study protein-protein interactions and signal transduction pathways.

    Drug Development: Investigated as a target for developing new therapeutic agents for cancer treatment.

Mechanism of Action

PELP1 exerts its effects by interacting with estrogen receptors and modulating their genomic and non-genomic functions. It enhances the transcriptional activity of estrogen receptors, leading to the expression of genes involved in cell proliferation and survival. PELP1 also interacts with other signaling molecules, such as c-Src kinase, to promote cell migration and anchorage-independent growth .

Comparison with Similar Compounds

    Steroid Receptor Coactivator-1 (SRC-1): Another nuclear receptor coactivator involved in hormone signaling.

    Nuclear Receptor Coactivator-2 (NCoA-2): Functions similarly to PELP1 in modulating receptor activity.

Comparison: PELP1 is unique in its ability to interact with both genomic and non-genomic pathways of estrogen receptors. Unlike SRC-1 and NCoA-2, PELP1 has a more pronounced role in cancer progression and metastasis, making it a critical target for cancer research .

Properties

IUPAC Name

sodium;2-(1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.Na/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYZVGMQWYKDBW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C=N1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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